



# Metal-Free Synthesis of Substituted 1,3-Diynes: Application Notes and Protocols

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Compound of Interest		
Compound Name:	1,3-Decadiyne	
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#### Introduction

The 1,3-diyne motif is a fundamental structural unit in a wide array of biologically active compounds, natural products, and advanced materials.[1][2][3] Compounds containing this functional group are known to exhibit antifungal, antibacterial, anti-inflammatory, and anticancer properties.[4][5] Consequently, the development of efficient and sustainable synthetic methods for accessing substituted 1,3-diynes is of significant interest to the fields of medicinal chemistry, drug development, and materials science.[4][6][7]

Traditionally, the synthesis of 1,3-diynes has relied heavily on transition-metal-catalyzed cross-coupling reactions, such as the Glaser, Hay, and Cadiot-Chodkiewicz couplings.[1][3][8] While effective, these methods often require toxic and expensive metal catalysts (e.g., copper, palladium), which can lead to product contamination and present environmental concerns.[9] The growing emphasis on green chemistry has spurred the development of metal-free alternatives that offer advantages such as reduced cost, lower toxicity, and simplified purification procedures.[9][10][11]

These application notes provide detailed protocols for three distinct and effective metal-free methods for synthesizing both symmetrical and unsymmetrical substituted 1,3-diynes, tailored for researchers and professionals in organic synthesis and drug development.

# Application Note 1: Iodine-Mediated Oxidative Homocoupling of Terminal Alkynes



This protocol describes a straightforward, metal-free method for the synthesis of symmetrical 1,3-diynes through the oxidative homocoupling of terminal alkynes, using molecular iodine as a catalyst. This approach is noted for its operational simplicity and use of readily available and inexpensive reagents.

#### **Experimental Protocol**

A general procedure for the iodine-mediated homocoupling of terminal alkynes is as follows:

- To a solution of the terminal alkyne (1.0 mmol) in a suitable solvent such as DMF or DMSO, add a catalytic amount of molecular iodine (I<sub>2</sub>) (e.g., 30 mol%).
- Add a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents).
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2 to 12 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) to remove excess iodine.
- Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the pure symmetrical 1,3-diyne.

#### **Data Presentation: Substrate Scope and Yields**

The following table summarizes representative yields for the synthesis of symmetrical 1,3-diynes from various terminal alkynes using an iodine-mediated metal-free protocol.



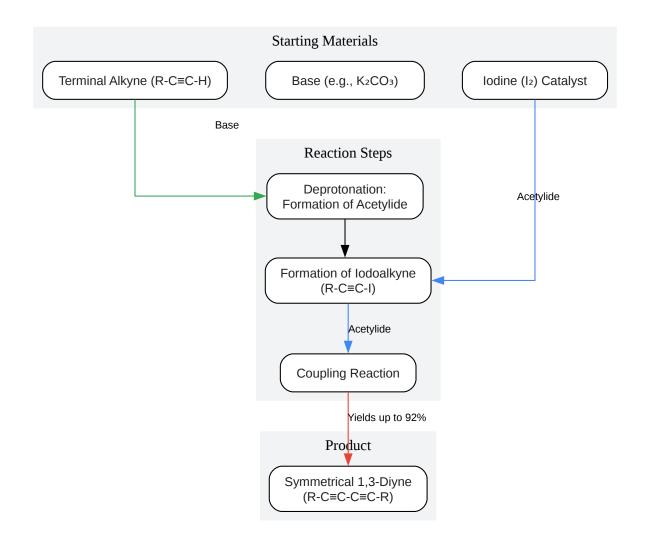
Entry	Terminal Alkyne Substrate	Product	Yield (%)
1	Phenylacetylene	1,4-Diphenylbuta-1,3- diyne	~90%
2	4- Methoxyphenylacetyle ne	1,4-Bis(4- methoxyphenyl)buta- 1,3-diyne	~92%
3	4- Chlorophenylacetylen e	1,4-Bis(4- chlorophenyl)buta-1,3- diyne	~88%
4	1-Hexyne	Dodeca-5,7-diyne	~75%
5	Cyclohexylacetylene	1,4-Dicyclohexylbuta- 1,3-diyne	~78%
6	3-Phenyl-1-propyne	1,6-Diphenylhexa-2,4- diyne	~85%

Yields are approximate and compiled from representative literature procedures. Actual yields may vary depending on specific reaction conditions and substrate purity.

### **Visualization: Proposed Reaction Pathway**

The diagram below illustrates a plausible workflow for the iodine-catalyzed homocoupling of terminal alkynes.





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Caption: Workflow for Iodine-Mediated Homocoupling.

## Application Note 2: Synthesis of Unsymmetrical 1,3-Diynes Using Hypervalent Iodine Reagents

This method provides a powerful, transition-metal-free route to unsymmetrical 1,3-diynes by coupling terminal alkynes with hypervalent iodine-based electrophilic alkyne-transfer reagents,



such as ethynyl-benziodoxolones (EBX).[1][2] This strategy allows for the controlled construction of diynes with two different substituents.

### **Experimental Protocol**

The following is a general procedure for the synthesis of unsymmetrical 1,3-diynes.[1]

- In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the terminal alkyne (1.0 eq.) in dry tetrahydrofuran (THF).
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Add n-butyllithium (n-BuLi) (1.1 eq., typically 1.6 M in hexanes) dropwise to the solution.
- Stir the mixture at -78 °C for 2 hours to ensure complete deprotonation and formation of the lithium acetylide.
- Add the solid ethynyl-benziodoxolone (EBX) reagent (1.5 eq.) to the flask in one portion.
- Allow the reaction mixture to slowly warm to room temperature over a period of 3 hours with vigorous stirring.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>), and filter.
- Remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to obtain the desired unsymmetrical 1,3-diyne.[1]

#### **Data Presentation: Substrate Scope and Yields**

This table presents the yields for various unsymmetrical 1,3-diynes synthesized via the hypervalent iodine reagent coupling method.[1]



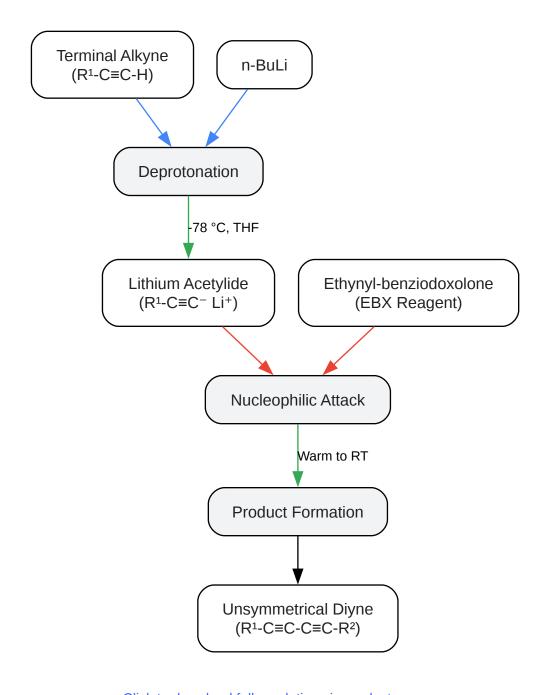
Entry	Terminal Alkyne (R¹)	EBX Reagent (R²)	Product (R¹- C≡C-C≡C-R²)	Yield (%)
1	n-Hexyne	Phenyl-EBX	1-Phenyldeca- 1,3-diyne	78
2	Phenylacetylene	TIPS-EBX	1-Phenyl-4- (triisopropylsilyl)b uta-1,3-diyne	71
3	Cyclohexylacetyl ene	Phenyl-EBX	1-Cyclohexyl-4- phenylbuta-1,3- diyne	75
4	4- Methoxyphenyla cetylene	Phenyl-EBX	1-(4- Methoxyphenyl)- 4-phenylbuta- 1,3-diyne	65
5	n-Hexyne	4-Tolyl-EBX	1-(p-Tolyl)deca- 1,3-diyne	72
6	(Trimethylsilyl)ac etylene	Phenyl-EBX	1-Phenyl-4- (trimethylsilyl)but a-1,3-diyne	45

Data adapted from Schörgenhumer J. & Waser M., Org. Biomol. Chem., 2018.[1] Yields correspond to isolated products.

#### **Visualization: Reaction Mechanism**

The diagram outlines the key steps in the synthesis of unsymmetrical 1,3-diynes using hypervalent iodine reagents.





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Caption: Mechanism for unsymmetrical diyne synthesis.

# Application Note 3: N-Bromosuccinimide (NBS) and Base-Mediated Synthesis of 1,3-Diynes

This protocol details a rapid and efficient metal-free synthesis of both symmetrical and unsymmetrical 1,3-diynes.[10] The reaction is promoted by N-Bromosuccinimide (NBS) in the presence of a base like potassium tert-butoxide (tBuOK), affording excellent yields at room



temperature in a short time frame.[10] This method is particularly attractive for its mild conditions and tolerance of various functional groups.

### **Experimental Protocol**

The following is a general procedure for the NBS-mediated synthesis of 1,3-diynes.[10]

For Symmetrical Diynes (Homocoupling):

- Dissolve the terminal alkyne (1.0 mmol) in a suitable solvent like acetonitrile (MeCN).
- Add potassium tert-butoxide (tBuOK) (2.0 eq.) to the solution.
- Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise to the stirring mixture.
- Stir the reaction at room temperature for 1-2 hours.
- Monitor the reaction by TLC.
- Upon completion, add water to quench the reaction.
- Extract the product with an organic solvent (e.g., dichloromethane).
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography.

For Unsymmetrical Diynes (Cross-coupling):

- Dissolve the first terminal alkyne (Alkyne A, 1.0 eq.) in MeCN.
- Add tBuOK (2.0 eq.) and NBS (1.0 eq.) and stir for 30 minutes to generate the bromoalkyne in situ.
- Add the second terminal alkyne (Alkyne B, 1.2 eq.) to the reaction mixture.
- Stir at room temperature for an additional 1-2 hours.
- Follow steps 5-9 from the homocoupling procedure for work-up and purification.



#### **Data Presentation: Substrate Scope and Yields**

The table below showcases the versatility of the NBS/tBuOK system for synthesizing various 1,3-diynes.[10]

Entry	Coupling Type	Alkyne(s)	Product	Yield (%)
1	Homocoupling	Phenylacetylene	1,4- Diphenylbuta- 1,3-diyne	95
2	Homocoupling	1-Ethynyl-4- fluorobenzene	1,4-Bis(4- fluorophenyl)buta -1,3-diyne	92
3	Homocoupling	Propargyl alcohol	Hexa-2,4-diyne- 1,6-diol	89
4	Cross-coupling	Phenylacetylene + (Trimethylsilyl)ac etylene	1-Phenyl-4- (trimethylsilyl)but a-1,3-diyne	85
5	Cross-coupling	4-Ethynyltoluene + Propargyl alcohol	1-(p-Tolyl)penta- 1,3-diyn-5-ol	82
6	Cross-coupling	Phenylacetylene + 1-Hexyne	1-Phenylocta- 1,3-diyne	88

Data compiled from representative procedures described in the literature.[10] Yields are for isolated products.

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